molecular formula C5H10ClN3O2 B6160830 5-(2-aminoethyl)imidazolidine-2,4-dione hydrochloride CAS No. 2770358-62-6

5-(2-aminoethyl)imidazolidine-2,4-dione hydrochloride

Cat. No.: B6160830
CAS No.: 2770358-62-6
M. Wt: 179.60 g/mol
InChI Key: DSHKTAUHEPNWAI-UHFFFAOYSA-N
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Description

5-(2-aminoethyl)imidazolidine-2,4-dione hydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its unique properties and diverse reactivity, making it valuable in drug discovery, catalysis, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminoethyl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of propargylamines, primary amines, and carbon dioxide with catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene under solvent-free conditions . Another method involves the catalytic formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol at 250°C in supercritical carbon dioxide .

Industrial Production Methods

Industrial production of this compound often employs continuous flow synthesis techniques to optimize yield and efficiency. The use of ceria-based materials as heterogeneous catalysts for the conversion of aliphatic 1,2-diamines into imidazolidin-2-ones with carbon dioxide is also a common approach .

Chemical Reactions Analysis

Types of Reactions

5-(2-aminoethyl)imidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

5-(2-aminoethyl)imidazolidine-2,4-dione hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery.

    Industry: Utilized in the production of various chemical intermediates and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(2-aminoethyl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Imidazolidin-2-ones: These compounds share a similar core structure and are widely used in pharmaceuticals and organic synthesis.

    Benzimidazolidin-2-ones: These derivatives have additional benzene rings, providing unique properties and applications.

    5-imidazolinone derivatives: Known for their diverse pharmacological activities, including antimicrobial and anticancer properties.

Uniqueness

5-(2-aminoethyl)imidazolidine-2,4-dione hydrochloride stands out due to its specific aminoethyl substitution, which imparts unique reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2770358-62-6

Molecular Formula

C5H10ClN3O2

Molecular Weight

179.60 g/mol

IUPAC Name

5-(2-aminoethyl)imidazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C5H9N3O2.ClH/c6-2-1-3-4(9)8-5(10)7-3;/h3H,1-2,6H2,(H2,7,8,9,10);1H

InChI Key

DSHKTAUHEPNWAI-UHFFFAOYSA-N

Canonical SMILES

C(CN)C1C(=O)NC(=O)N1.Cl

Purity

95

Origin of Product

United States

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